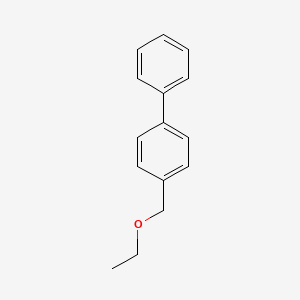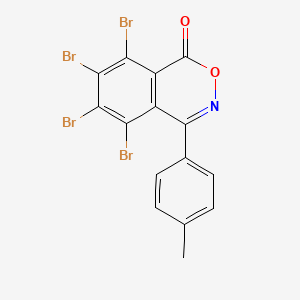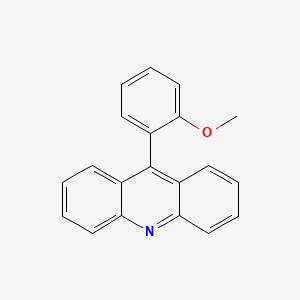
9-(2-Methoxyphenyl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methoxyphenyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Vorbereitungsmethoden
The synthesis of 9-(2-Methoxyphenyl)acridine typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid to yield acridone derivatives . Another method involves the ortho-lithiation–cyclization sequence, where tertiary alcohols are treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C to produce 9-phenylacridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
9-(2-Methoxyphenyl)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine ring structure .
Wissenschaftliche Forschungsanwendungen
9-(2-Methoxyphenyl)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules and in laser technologies . In biology and medicine, acridine derivatives are studied for their potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . They also show promise as antimicrobial and antiviral agents, with applications in the treatment of bacterial, parasitic, and viral infections . Additionally, acridine derivatives are used in the development of fluorescent materials for imaging and diagnostic purposes .
Wirkmechanismus
The mechanism of action of 9-(2-Methoxyphenyl)acridine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s planar ring structure allows it to effectively insert between the base pairs of DNA, leading to the inhibition of cellular processes that rely on DNA function .
Vergleich Mit ähnlichen Verbindungen
9-(2-Methoxyphenyl)acridine is similar to other acridine derivatives, such as 9-aminoacridine and 9-phenylacridine. These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenylacridine is studied for its anticancer activity . The presence of the methoxy group in this compound may enhance its ability to interact with specific molecular targets, making it unique among acridine derivatives .
Eigenschaften
CAS-Nummer |
143223-11-4 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
9-(2-methoxyphenyl)acridine |
InChI |
InChI=1S/C20H15NO/c1-22-19-13-7-4-10-16(19)20-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)20/h2-13H,1H3 |
InChI-Schlüssel |
MVWULSRTGYHNNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


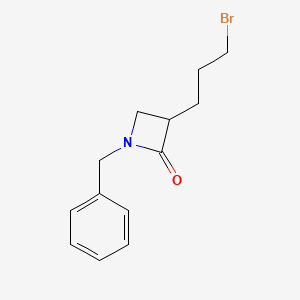
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
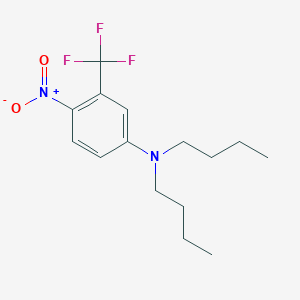
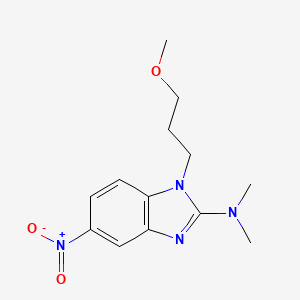
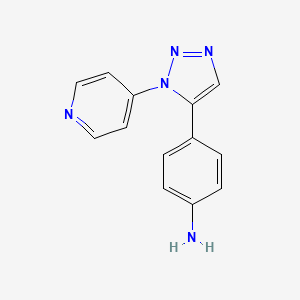
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
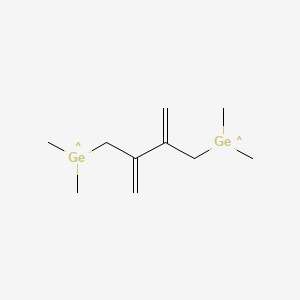
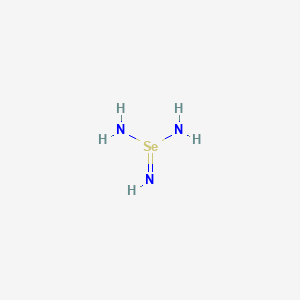
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
